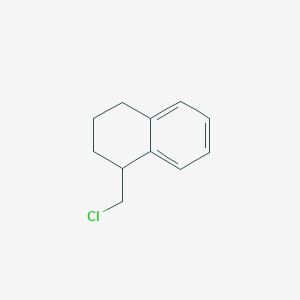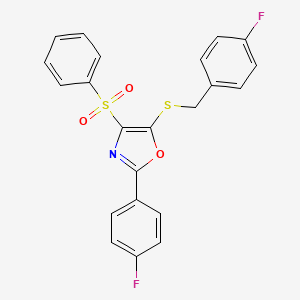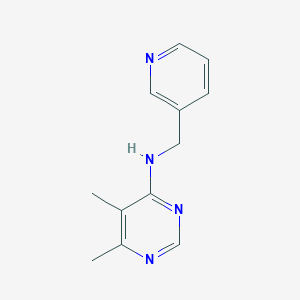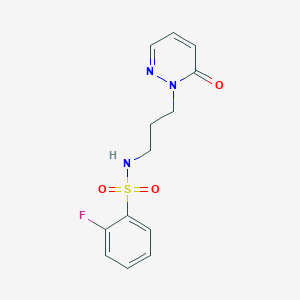![molecular formula C19H19F3N2O3S B2412692 N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide CAS No. 860788-10-9](/img/structure/B2412692.png)
N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide” is a chemical compound with the molecular formula C19H19F3N2O3S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The average mass of the molecule is 412.426 Da, and the monoisotopic mass is 412.106842 Da .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Biologically Active Derivatives : A study explored the synthesis of O-substituted derivatives of a compound similar to the one you're interested in. These derivatives showed significant activity against butyrylcholinesterase enzyme (Khalid et al., 2013).
- Antibacterial Properties : Another research highlighted the synthesis of N,N-diethyl amide bearing sulfonamides demonstrating marked potency as antibacterial agents (Ajani et al., 2013).
- Anticancer Evaluation : A study on 1,4‐Naphthoquinone derivatives, which share structural similarities, showed potent cytotoxic activity against various human cancer cell lines (Ravichandiran et al., 2019).
- Potential for Alzheimer’s Disease Treatment : Research on new N-substituted derivatives aimed at Alzheimer’s disease treatment revealed promising results in enzyme inhibition activity (Rehman et al., 2018).
Chemical Properties and Applications
- Electrochemical Synthesis : The electrochemical synthesis of related derivatives provides a mild and regioselective protocol for producing complex structures (Sharafi-kolkeshvandi et al., 2016).
- Antimicrobial Activity against Plant Pathogens : Certain derivatives were found effective against bacterial and fungal pathogens of tomato plants, indicating their potential in agricultural applications (Vinaya et al., 2009).
Advanced Material Synthesis
- Polyamide Synthesis : A study focused on the synthesis of organo-soluble new polyamides using semifluorinated aromatic diamines. These polymers exhibited good thermal stability and could be potential candidates for advanced material applications (Bera et al., 2012).
Future Directions
properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c20-19(21,22)15-7-4-8-17(13-15)28(26,27)24-11-9-16(10-12-24)23-18(25)14-5-2-1-3-6-14/h1-8,13,16H,9-12H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPQMGJBEQIWDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2412610.png)
![N-{4-[(2-methoxyphenyl)amino]phenyl}-2-sulfanylpyridine-3-carboxamide](/img/structure/B2412612.png)



![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)
![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)


![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412628.png)


